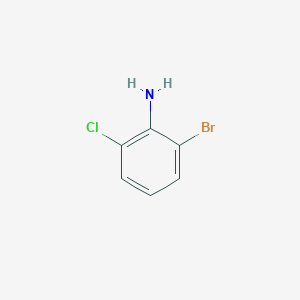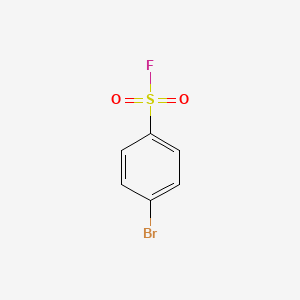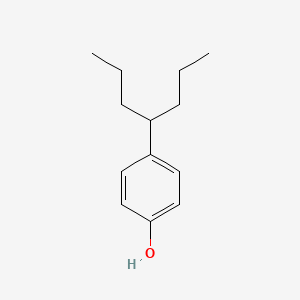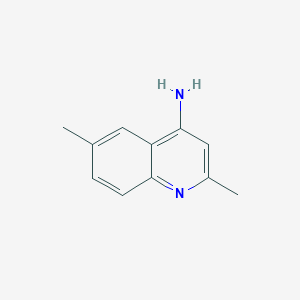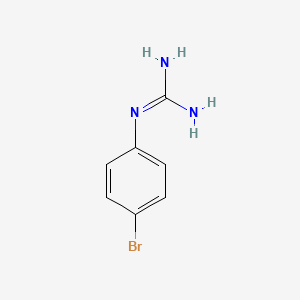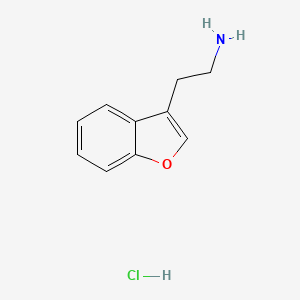
4-Benzoylisoquinoline
Overview
Description
4-Benzoylisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their diverse pharmacological properties and are often found in various natural products, including alkaloids
Mechanism of Action
Target of Action
4-Benzoylisoquinoline, also known as isoquinolin-4-yl(phenyl)methanone, is a type of benzylisoquinoline alkaloid (BIA). BIAs are a diverse group of specialized plant metabolites that include approximately 2,500 known structures It’s known that many bias interact with various types of receptors, including neuronal acetylcholine receptors, dopamine receptors, and muscarinic acetylcholine receptors .
Mode of Action
It’s known that bias generally exert their effects by interacting with their targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The biosynthesis of BIAs involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . The biosynthesis of (S)-norcoclaurine, which is catalyzed by (S)-norcoclaurine synthase, is accomplished by the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA); each of these compounds is prepared by multiple enzymatic transformations from L-tyrosine .
Pharmacokinetics
It’s known that the pharmacokinetics of bias can vary widely depending on their chemical structure .
Result of Action
It’s known that many bias possess potent pharmacological properties, including the narcotic analgesics morphine and codeine, the antimicrobials sanguinarine and berberine, the muscle relaxants (+)-tubocurarine and papaverine, and the cough suppressant and anticancer drug noscapine .
Biochemical Analysis
Biochemical Properties
4-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including cytochromes P450 and NADPH-dependent reductases. These interactions often involve the modification of functional groups, leading to the formation of structurally diverse alkaloids . The nature of these interactions is typically characterized by the binding of this compound to the active sites of these enzymes, facilitating catalytic reactions that result in the production of bioactive compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For example, this compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation under different conditions . For instance, this compound may degrade more rapidly in the presence of certain environmental factors, such as light or heat. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to alterations in cellular metabolism and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes the biosynthesis of benzylisoquinoline alkaloids, where this compound serves as an intermediate . This pathway involves multiple enzymatic reactions, including hydroxylation, methylation, and oxidation, leading to the formation of bioactive alkaloids. The interactions of this compound with enzymes such as cytochromes P450 and NADPH-dependent reductases play a crucial role in these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain cellular compartments or tissues, depending on its affinity for specific biomolecules or cellular structures . These interactions influence the localization and concentration of this compound within the body, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression . The precise localization of this compound within cells is essential for understanding its biochemical properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylisoquinoline typically involves the Friedel-Crafts acylation of isoquinoline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
4-Benzoylisoquinoline undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the benzoyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction:
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduction of the carbonyl group in the benzoyl moiety to form alcohols.
Substitution:
Reagents: Halogens, Nucleophiles
Conditions: Varies depending on the substituent
Products: Substitution reactions can introduce various functional groups into the isoquinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Benzoylisoquinoline has several scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used as a probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 1-Benzoylisoquinoline
- 2-Benzoylisoquinoline
- 3-Benzoylisoquinoline
Comparison:
- Structural Differences: The position of the benzoyl group on the isoquinoline ring can significantly influence the compound’s chemical properties and reactivity.
- Chemical Properties: 4-Benzoylisoquinoline may exhibit different solubility, stability, and reactivity compared to its isomers.
- Biological Activity: The biological activity of benzoylisoquinolines can vary based on the position of the benzoyl group, affecting their interactions with molecular targets and their overall pharmacological profile.
Properties
IUPAC Name |
isoquinolin-4-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURSVJGBZMRAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305799 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-71-1 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reactivity of 4-Benzoylisoquinoline unique compared to 1-benzylisoquinoline (Papaverine)?
A1: Research indicates a distinct difference in the reactivity of the methylene group in this compound compared to Papaverine. [] This difference is observed during oxidation reactions where 4-benzylisoquinolines are converted to 4-Benzoylisoquinolines. Further differences are noted in the reactivity of the resulting ketone towards reagents like hydroxylamine, reducing agents, and Grignard reagents. [] This suggests that the position of the benzyl and benzoyl groups significantly influences the chemical behavior of these isoquinoline derivatives.
Q2: What are the established synthetic routes for producing this compound?
A2: One reported method involves the Cerium(IV) oxidation of specific β-amino ketones. [, ] This approach provides a viable pathway for synthesizing both this compound and its corresponding lactam. Further research into alternative synthesis routes and their efficiency could be beneficial.
Q3: Are there any potential applications for this compound based on its reactivity?
A3: While the provided research focuses on synthesis and reactivity comparisons, the observed distinct reactivity of this compound, particularly at the methylene group, suggests potential for further exploration. [] This unique reactivity could be investigated for developing novel chemical reactions or modifying existing ones. Further research is needed to explore potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)




